molecular formula C11H10N4O B2803569 N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide CAS No. 1155897-45-2

N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide

Cat. No.: B2803569
CAS No.: 1155897-45-2
M. Wt: 214.228
InChI Key: VOPLSAYIYKZEGO-UHFFFAOYSA-N
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Description

N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide is a chemical compound used in scientific research. It possesses diverse applications in fields such as medicine and material science, making it a valuable tool for studying various phenomena.

Scientific Research Applications

N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is employed in the study of biological processes and interactions.

    Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials with specific properties.

Preparation Methods

The synthesis of N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide can be achieved through various methods. One approach involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP), and the reaction conditions are mild and metal-free . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: Substitution reactions can occur, where functional groups are replaced by others under suitable conditions.

Common reagents and conditions used in these reactions include iodine, TBHP, and various solvents like toluene. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide can be compared with other similar compounds, such as:

    N-[2-({4-[3-(anilino)-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-2-yl]pyridin-3-yl}oxy)ethyl]prop-2-enamide: This compound is an EGFR inhibitor used for the treatment of cancer.

    2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide: This compound is used in the synthesis of various phosphorus heterocycles.

The uniqueness of this compound lies in its specific structure and the diverse applications it offers in scientific research.

Properties

IUPAC Name

N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-2-10(16)14-9-5-3-6-12-11(9)15-8-4-7-13-15/h2-8H,1H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPLSAYIYKZEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(N=CC=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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